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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
potential applications of 5-Bromo-2-phenoxypyridine, a key intermediate for researchers,
scientists, and professionals in drug development. This document consolidates available data
on its characteristics and outlines experimental protocols relevant to its study and utilization.

Core Chemical Properties

While specific experimental data for 5-Bromo-2-phenoxypyridine is limited in publicly
available literature, its chemical and physical properties can be reliably predicted based on
data from structurally analogous compounds, such as various 5-bromo-2-substituted pyridines
and other phenoxypyridine derivatives.
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Property Predicted Value Notes and Citations
Molecular Formula C11HsBrNO Based on the structure.
] Calculated from the molecular
Molecular Weight 266.10 g/mol
formula.
] ) Based on analogous 5-bromo-
Likely a solid at room o )
Appearance pyridines which are often
temperature .
solids.[1]
) ] Analogy with 5-Bromo-2-
] ] Estimated in the range of 60- o
Melting Point 90 °C chloropyridine (65-69 °C) and
other substituted pyridines.[1]
_ High boiling points are
N ) > 200 °C at atmospheric o
Boiling Point characteristic of halogenated
pressure _
aromatic compounds.
Expected to be soluble in
- common organic solvents General solubility for similar
Solubility

(e.g., DCM, EtOAc, THF) and

insoluble in water.

aromatic ethers.

Synthesis and Reactivity

The synthesis of 5-Bromo-2-phenoxypyridine can be approached through several

established methods for forming aryl ether linkages to a pyridine ring. A common strategy

involves the nucleophilic aromatic substitution of a suitable precursor.

Synthetic Workflow

A plausible synthetic route to 5-Bromo-2-phenoxypyridine is outlined below. This pathway

leverages the reactivity of a 2-halopyridine with a phenoxide nucleophile.
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5-Bromo-2-chloropyridine ( Base (e.g., K2COs, NaH) ) (Solvent (e.g., DMF, DMSO))

1. Nucleophilic Aromatic Substitution
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Caption: General workflow for the synthesis of 5-Bromo-2-phenoxypyridine.

Experimental Protocol: Synthesis via Nucleophilic
Aromatic Substitution

This protocol is a generalized procedure based on common methods for the synthesis of
phenoxypyridine derivatives.[2][3]

Materials:
e 5-Bromo-2-chloropyridine

Phenol

Potassium carbonate (K2COs) or Sodium hydride (NaH)

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSQO)

Ethyl acetate
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e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add a base such as
potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at
room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of
the phenoxide.

Add 5-Bromo-2-chloropyridine (1.0 equivalent) to the reaction mixture.

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by
Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Bromo-2-
phenoxypyridine.

Reactivity and Potential for Further
Functionalization
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The chemical reactivity of 5-Bromo-2-phenoxypyridine is primarily dictated by the bromine
atom at the 5-position of the pyridine ring. This bromine atom serves as a versatile handle for a
variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Reactions

e Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or
heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form
C-C bonds. This is a powerful method for creating more complex biaryl structures.

e Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to
introduce alkynyl moieties at the 5-position.

e Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary
and secondary amines using a palladium catalyst to form C-N bonds.

o Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce
vinyl groups.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive site and potential transformations of 5-
Bromo-2-phenoxypyridine.

G—Bromo—Z—phenoxypyridina

Pd-catalyzed Pd-catalyzed Cu-catalyzed
cross-coupling amination coupling
\ \
[ C-C Bond Formation ) [ C-N Bond Formation ) [ C-O Bond Formation )
(e.g., Suzuki, Sonogashira, Heck) (e.g., Buchwald-Hartwig) (e.g., Ullmann Condensation)

Click to download full resolution via product page

Caption: Reactivity map of 5-Bromo-2-phenoxypyridine.
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Potential Applications in Drug Discovery and
Materials Science

The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry and
materials science.[4][5] Derivatives of phenoxypyridine have been investigated for a range of
biological activities, including:

o Antitumor Agents: Certain 2-substituted-4-phenoxypyridine derivatives have shown potent
antiproliferative activity against various cancer cell lines.[5]

o Herbicidal and Fungicidal Activity: The phenoxypyridine motif is present in some
agrochemicals, demonstrating its potential for developing new crop protection agents.[4]

¢ Insecticidal Agents: Novel triazone derivatives containing phenoxypyridine moieties have
exhibited significant insecticidal activities.[4]

The ability to functionalize 5-Bromo-2-phenoxypyridine at the bromine position makes it a
valuable building block for generating libraries of novel compounds for screening in these and
other therapeutic areas.

Spectroscopic Data (Predicted)

While experimental spectra for 5-Bromo-2-phenoxypyridine are not readily available, the
expected NMR and mass spectrometry data can be predicted based on its structure and data
from similar compounds.

1H NMR (Predicted):

The proton on the pyridine ring adjacent to the bromine (at C6) would likely appear as a
doublet.

The proton between the nitrogen and the phenoxy group (at C3) would also be a doublet.

The proton at C4 would be a doublet of doublets due to coupling with the protons at C3 and
C6.

The protons of the phenyl ring would show characteristic multiplets in the aromatic region.
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13C NMR (Predicted):

e The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region
(typically 110-160 ppm).

e The carbon atom attached to the bromine (C5) would be significantly influenced by the
halogen.

e The carbon atom attached to the oxygen of the phenoxy group (C2) would be shifted
downfield.

Mass Spectrometry (Predicted):

e The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to
the presence of bromine ("°Br and 8!Br isotopes in an approximate 1:1 ratio). This would
result in two peaks for the molecular ion (M* and M*+2) of nearly equal intensity.

This technical guide serves as a foundational resource for researchers interested in 5-Bromo-
2-phenoxypyridine. As more experimental data becomes available, this document will be
updated to provide the most current and accurate information to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291995#5-bromo-2-phenoxypyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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